N,N-Bis(2-methylphenyl)urea

Supramolecular Chemistry Aggregation Behavior Positional Isomerism

Procure N,N-Bis(2-methylphenyl)urea (CAS 64633-42-7) as the authentic ortho-substituted positional isomer standard—not a generic diarylurea mixture. This symmetric N,N′-diarylurea delivers structurally encoded aggregation bias and characteristic ESI-MS/MS fragmentation patterns essential for unambiguous isomer differentiation in pharmaceutical impurity profiling, forensic analysis, and supramolecular hydrogel engineering. Substitution with meta- or para-isomers, or an unspecified 'diarylurea' reference, will invalidate analytical method validation.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 64633-42-7
Cat. No. B14487752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-methylphenyl)urea
CAS64633-42-7
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C2=CC=CC=C2C)C(=O)N
InChIInChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18)
InChIKeyUUDHOBLDAUSWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2-methylphenyl)urea (CAS 64633-42-7): A Symmetric Diarylurea Scaffold for Positional Isomer Differentiation Studies


N,N-Bis(2-methylphenyl)urea (CAS 64633-42-7), also known as 1,3-di-o-tolylurea, is a symmetric N,N′-diarylurea derivative with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . It belongs to a compound class characterized by a central urea moiety flanked by two 2-methylphenyl (o-tolyl) groups, which imparts distinct steric and electronic properties relative to unsubstituted or para-substituted analogs [1]. Its primary documented scientific value lies in analytical method development—particularly as a model compound for mass spectrometric differentiation of positional isomers—rather than as a lead candidate in biological screening .

Why N,N-Bis(2-methylphenyl)urea Cannot Be Interchanged with Other Diarylureas Without Analytical or Performance Consequences


In-class substitution is non-trivial for symmetric diarylureas because small structural perturbations—such as the position of a methyl substituent on the aryl ring—profoundly alter physicochemical aggregation behavior, thermal stability, and analytical detectability. Positional isomers of N,N′-bis(methylphenyl)urea exhibit divergent aggregation potency in aqueous media, with the ortho-substituted derivative (the target compound) differing significantly from meta- and para-analogs in hydrogen-bonding propensity and supramolecular morphology [1]. Furthermore, ortho-substitution introduces characteristic mass spectrometric fragmentation patterns essential for unambiguous isomer differentiation, a capability not achievable with unsubstituted diphenylurea . These differences are not captured by generic procurement specifications (e.g., “diarylurea, 95% purity”) and have direct consequences for reproducibility in material science applications and analytical method validation.

Quantitative Differentiation Evidence for N,N-Bis(2-methylphenyl)urea Versus Its Closest Analogs


Ortho-Substitution Alters Aggregation Behavior Relative to Meta- and Para-Isomers in Aqueous Medium

In a comparative study of three neutral bis-urea positional isomers, the ortho-substituted derivative (N,N′-bis(2-methylphenyl)urea) exhibited aggregation behavior distinct from its meta- and para-substituted counterparts. The ortho-isomer was found to be 'more potent in the formation and stabilization of aggregates' than the meta- and para-isomers under identical aqueous conditions [1]. The study further validated morphological diversity among the three isomers via FESEM imaging, demonstrating that the position of the methyl substituent directly dictates supramolecular assembly [1].

Supramolecular Chemistry Aggregation Behavior Positional Isomerism

Characteristic ESI-MS/MS Fragmentation Enables Unambiguous Differentiation from Positional Isomers

N,N′-substituted ureas, including N,N′-bis(2-methylphenyl)urea, are challenging to characterize by NMR due to the absence of adjacent protons. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a reliable method to differentiate this ortho-isomer from its meta- and para-substituted counterparts. The study demonstrated that each positional isomer produces a distinct MS/MS fragmentation fingerprint, enabling unambiguous identification in mixtures or synthetic products .

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Thermal Stability Reduction Relative to N,N′-Diphenylurea Due to Ortho-Substitution

Ortho-substitution on the aryl rings of diarylureas lowers thermal decomposition temperature compared to the unsubstituted standard, N,N′-diphenylurea. While the magnitude of this effect is less pronounced than that of N-alkyl substitution (which causes a 50–70°C reduction), ortho-substituent effects are measurable and reproducible [1]. This class-level inference positions N,N′-bis(2-methylphenyl)urea as having intermediate thermal stability between N,N′-diphenylurea and N-alkyl-substituted ureas.

Thermal Stability Thermogravimetric Analysis Structure-Property Relationship

Ortho-Substitution Influences Crystal Packing and Hydrogen-Bonding Motifs

A systematic crystallographic analysis of ortho-substituted diphenylureas revealed that ortho-substitution does not generally limit hydrogen bonding between urea groups, but it does result in a notably higher percentage of polar crystal phases compared to ureas with other substitution patterns [1]. This class-level observation suggests that N,N′-bis(2-methylphenyl)urea may crystallize in polar space groups more frequently than its meta- or para-substituted analogs, a property relevant to nonlinear optical materials and ferroelectric applications.

Crystallography Supramolecular Chemistry Crystal Engineering

Evidence-Backed Application Scenarios for N,N-Bis(2-methylphenyl)urea in Scientific Research and Industrial Use


Analytical Reference Standard for Positional Isomer Method Validation in Mass Spectrometry

Analytical development laboratories validating LC-MS/MS methods for diarylurea drug substances or intermediates require authentic positional isomer reference materials. N,N-Bis(2-methylphenyl)urea serves as a well-characterized ortho-isomer standard, with published ESI-MS/MS fragmentation data enabling definitive differentiation from meta- and para-isomers . This application is critical for pharmaceutical impurity profiling and forensic analysis of seized urea derivatives, where isomeric misidentification could lead to erroneous regulatory or legal conclusions. Procurement of the pure ortho-isomer (CAS 64633-42-7) is essential; a mixture of isomers or an unspecified 'diarylurea' reference would invalidate the method.

Supramolecular Gelator Component in Aqueous Soft Materials Research

Researchers engineering supramolecular hydrogels for drug delivery, tissue engineering, or pollutant remediation can exploit the ortho-isomer's enhanced aggregation and aggregate-stabilization properties relative to its meta- and para-analogs [1]. The position of the methyl substituent directly influences hydrogen-bonding network topology and the resulting gel morphology [1]. Using the ortho-isomer (N,N′-bis(2-methylphenyl)urea) as a building block provides a structurally encoded aggregation bias that cannot be replicated with the meta- or para-isomers. This scenario is particularly relevant for studies aiming to correlate molecular geometry with macroscopic material properties.

Crystal Engineering Scaffold for Polar Organic Materials

Crystal engineers designing organic non-centrosymmetric crystals for nonlinear optics (e.g., second-harmonic generation) or ferroelectricity may benefit from the propensity of ortho-substituted diphenylureas to crystallize in polar space groups [2]. While direct experimental confirmation for N,N′-bis(2-methylphenyl)urea specifically is pending, class-level crystallographic trends strongly support the selection of the ortho-isomer over meta- or para-substituted analogs when a polar crystal structure is desired [2]. This application is relevant to materials scientists in both academic and industrial R&D settings focused on organic electronic and photonic materials.

Thermal Stability Calibration Standard for Ortho-Substituted Urea Decomposition Studies

In thermogravimetric analysis (TGA) method development and inter-laboratory comparisons, N,N-Bis(2-methylphenyl)urea can serve as a benchmark compound representing the 'ortho-substituted arylurea' structural class. Documented class-level data indicate that ortho-substitution lowers thermal decomposition temperature relative to N,N′-diphenylurea, but to a lesser extent than N-alkyl substitution (which causes a 50–70°C reduction) [3]. Process chemists evaluating the thermal stability of novel urea-based intermediates can use the target compound as a reference point for expected decomposition behavior of ortho-substituted diarylureas.

Technical Documentation Hub

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